molecular formula C7H3BrF5NOS B1380105 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole CAS No. 1432075-78-9

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole

Cat. No.: B1380105
CAS No.: 1432075-78-9
M. Wt: 324.07 g/mol
InChI Key: VRCWUFJGQVTHLO-UHFFFAOYSA-N
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Description

7-Bromo-5-(pentafluorothio)-1,3-benzoxazole: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a bromine atom at the 7th position and a pentafluorothio group at the 5th position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole typically involves the introduction of the bromine and pentafluorothio groups onto the benzoxazole ring. One common method involves the bromination of a suitable benzoxazole precursor, followed by the introduction of the pentafluorothio group through a nucleophilic substitution reaction. The reaction conditions often include the use of bromine or a brominating agent, and a pentafluorothio reagent such as pentafluorothiophenol, under controlled temperature and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or pentafluorothio group is replaced by other nucleophiles.

    Oxidation and Reduction: The benzoxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Benzoxazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Benzoxazoles: Resulting from oxidation or reduction reactions.

    Coupled Products: Resulting from coupling reactions with other aromatic or heterocyclic compounds.

Scientific Research Applications

Chemistry: 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique substituents make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromine and pentafluorothio groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Bromo-5-fluoroindole: Another brominated heterocyclic compound with similar structural features.

    7-Bromo-5-nitro-1H-indole: Contains a nitro group instead of a pentafluorothio group.

    Benzofuran Derivatives: Compounds with a benzofuran ring instead of a benzoxazole ring.

Uniqueness: 7-Bromo-5-(pentafluorothio)-1,3-benzoxazole is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(7-bromo-1,3-benzoxazol-5-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NOS/c8-5-1-4(16(9,10,11,12)13)2-6-7(5)15-3-14-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWUFJGQVTHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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